molecular formula C8H7BrN4O B1405553 3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 1427460-82-9

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No. B1405553
M. Wt: 255.07 g/mol
InChI Key: RDDPPYAFZKDHNQ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide, also known as 3-BIPC, is a heterocyclic compound consisting of a brominated imidazopyridine ring system, which is commonly used as a synthetic intermediate for the preparation of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile reagent that can be used in various organic synthesis reactions, such as the synthesis of amines, carboxylic acids, and other heterocyclic compounds. In addition, 3-BIPC has recently been studied for its potential biological and physiological applications, including its use as an anti-tumor agent, an antimicrobial agent, and a therapeutic agent for various diseases.

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines : This compound has been utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are achieved in good to excellent yields using ionic liquids, demonstrating its utility in facilitating organic reactions (Shaabani, Soleimani, & Maleki, 2006).

  • Palladium-Catalyzed Borylation Reactions : It plays a role in the synthesis of active pharmaceutical ingredients (APIs) through palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is essential for preparing various active agents, including potential anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

  • Microwave-Assisted Synthesis : An efficient, one-pot microwave-assisted synthesis method for a diverse set of 3-bromoimidazo[1,2-a]pyridines has been reported, showcasing its versatility in chemical synthesis (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).

Pharmaceutical Research

  • Antisecretory Agents : Synthesized derivatives of this compound have shown potential as antisecretory agents with significant antiulcer activity, demonstrating its relevance in the development of new pharmaceuticals (Kosáry, Kasztreiner, & Andrási, 1989).

  • Antibacterial Activity : It has been used in the synthesis of new derivatives that show promising antibacterial activity. This highlights its potential in addressing the increasing issue of multi-drug resistant microbial infections (Kethireddy, Eppakayala, & Maringanti, 2015).

  • Analgesic and Anti-inflammatory Activities : Some derivatives synthesized from this compound have shown excellent anti-inflammatory and analgesic activities, which are crucial in the development of new pain management drugs (Chamakuri, Muppavarapu, & Yellu, 2016).

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-4-11-7-3-5(8(14)12-10)1-2-13(6)7/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDPPYAFZKDHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182089
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide

CAS RN

1427460-82-9
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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